An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Chlorophenyl)nicotinic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Chlorophenyl)nicotinic Acid
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(4-Chlorophenyl)nicotinic acid, a key building block in modern medicinal chemistry. 5-Arylnicotinic acid derivatives are of significant interest in drug discovery, serving as scaffolds for a variety of therapeutic agents.[1] This document details a robust synthetic protocol centered on the Suzuki-Miyaura cross-coupling reaction, offering insights into the mechanistic underpinnings and rationale for experimental choices. Furthermore, it establishes a full suite of analytical methodologies for the unequivocal structural confirmation and purity assessment of the final compound, designed for researchers, chemists, and professionals in pharmaceutical development.
Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
The construction of the C-C bond between the pyridine and chlorophenyl rings is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of boronic acid reagents.[2] This reaction facilitates the coupling of an organohalide with an organoboron compound.[3][4]
Principle and Rationale
For the synthesis of 5-(4-Chlorophenyl)nicotinic acid, we employ 5-bromonicotinic acid as the organohalide partner and (4-chlorophenyl)boronic acid as the organoboron partner. The selection of a palladium catalyst, specifically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is based on its proven efficacy and reliability in a wide range of Suzuki couplings. A base, such as potassium carbonate or potassium phosphate, is essential for the activation of the boronic acid and to facilitate the crucial transmetalation step in the catalytic cycle.[5]
The Catalytic Cycle Explained
The mechanism of the Suzuki-Miyaura coupling is a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinic acid, forming a square-planar Pd(II) complex.[4][5]
-
Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species. This species then transfers its aryl group (the 4-chlorophenyl moiety) to the Pd(II) complex, displacing the bromide ligand.[5]
-
Reductive Elimination: The two organic ligands (the nicotinic acid and chlorophenyl moieties) on the Pd(II) complex couple and are eliminated from the coordination sphere, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Successful synthesis relies on the rigorous exclusion of oxygen and the use of anhydrous solvents to ensure catalyst activity and prevent side reactions like protodeborylation.[6]
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|---|
| 5-Bromonicotinic Acid | C₆H₄BrNO₂ | 202.01 | 1.00 g | 4.95 | 1.0 |
| (4-Chlorophenyl)boronic Acid | C₆H₆BClO₂ | 156.37 | 0.93 g | 5.94 | 1.2 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.29 g | 0.25 | 0.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.37 g | 9.90 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 20 mL | - | - |
| Water (deionized, degassed) | H₂O | 18.02 | 5 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinic acid (1.00 g, 4.95 mmol), (4-chlorophenyl)boronic acid (0.93 g, 5.94 mmol), and potassium carbonate (1.37 g, 9.90 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture of 1,4-dioxane (20 mL) and water (5 mL) via cannula or syringe.[5] Finally, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.29 g, 0.25 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (5-bromonicotinic acid) is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add 50 mL of water and transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove non-polar impurities and the catalyst.
-
Carefully acidify the aqueous layer to pH ~4-5 with 1M HCl. The product will precipitate as a solid.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then a small amount of cold diethyl ether to facilitate drying.
-
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from an ethanol/water mixture to obtain the pure 5-(4-Chlorophenyl)nicotinic acid.
Physicochemical and Spectroscopic Characterization
Unequivocal characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Expected Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₈ClNO₂ | [7] |
| Molecular Weight | 233.65 g/mol | [7][8] |
| Appearance | White to off-white solid | - |
| CAS Number | 187999-33-3 |[7][8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both aromatic rings.
Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~13.5 | br s | 1H | -COOH | Carboxylic acid proton, typically broad and downfield. |
| ~9.1 | d | 1H | H-2 (Py) | Proton ortho to the pyridine nitrogen, deshielded. |
| ~8.8 | t | 1H | H-4 (Py) | Proton meta to nitrogen and adjacent to the aryl group. |
| ~8.3 | d | 1H | H-6 (Py) | Proton ortho to the nitrogen. |
| ~7.8 | d | 2H | H-2', H-6' (Ph) | Protons on the chlorophenyl ring ortho to the C-C bond. |
| ~7.6 | d | 2H | H-3', H-5' (Ph) | Protons on the chlorophenyl ring ortho to the chlorine atom. |
¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon environments.
Table 4: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~166 | C=O | Carboxylic acid carbonyl carbon. |
| ~153 | C-2 (Py) | Carbon adjacent to nitrogen. |
| ~150 | C-6 (Py) | Carbon adjacent to nitrogen. |
| ~138 | C-4 (Py) | Protonated carbon on pyridine ring. |
| ~136 | C-1' (Ph) | Quaternary carbon of the chlorophenyl ring attached to pyridine. |
| ~134 | C-4' (Ph) | Quaternary carbon bearing the chlorine atom. |
| ~133 | C-5 (Py) | Quaternary carbon attached to the chlorophenyl ring. |
| ~130 | C-3', C-5' (Ph) | Carbons ortho to the chlorine atom. |
| ~129 | C-2', C-6' (Ph) | Carbons meta to the chlorine atom. |
| ~127 | C-3 (Py) | Quaternary carbon bearing the carboxyl group. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR analysis identifies the key functional groups present in the molecule.
Table 5: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid carbonyl)[9] |
| ~1600, ~1480 | Medium-Strong | C=C and C=N aromatic ring stretches[9] |
| ~1300 | Medium | C-O stretch |
| ~1100 | Strong | C-Cl stretch |
| ~830 | Strong | C-H out-of-plane bend (para-disubstituted ring) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
-
Technique: Electrospray Ionization (ESI) is suitable for this polar, acidic molecule.
-
Expected Ion: In positive ion mode, the protonated molecular ion [M+H]⁺ is expected.
-
Calculated m/z: 234.0265 for C₁₂H₉ClNO₂⁺
-
Observed m/z: Should be within 5 ppm of the calculated value in high-resolution mass spectrometry (HRMS). The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observed for the molecular ion peak (M and M+2).
Elemental Analysis
Elemental analysis provides the empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen.
Table 6: Elemental Analysis Data
| Element | Theoretical % |
|---|---|
| Carbon (C) | 61.69% |
| Hydrogen (H) | 3.45% |
| Chlorine (Cl) | 15.17% |
| Nitrogen (N) | 5.99% |
| Oxygen (O) | 13.69% |
Experimental values should be within ±0.4% of the theoretical values to confirm the compound's purity and elemental composition.
Applications and Future Directions
5-(4-Chlorophenyl)nicotinic acid is a valuable intermediate in the synthesis of more complex molecules. As a 5-arylnicotinic acid derivative, it serves as a rigid scaffold for probing biological targets. Such structures are foundational in the development of inhibitors for enzymes like Poly(ADP-ribose) Polymerase (PARP) and various protein kinases, which are significant targets in oncology.[1] The functional handles—the carboxylic acid and the pyridine nitrogen—allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties in drug discovery campaigns.
References
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METTLER TOLEDO. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. [Link]
-
A2Z Chemical. 5-(4-Chlorophenyl)nicotinic acid, min 97%, 1 gram. [Link]
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ElectronicsAndBooks. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. [Link]
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ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. [Link]
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PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]
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National Center for Biotechnology Information. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
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